tert-Butyl (1-(benzo[d]isothiazol-3-yl)piperidin-3-yl)(methyl)carbamate
Description
Properties
Molecular Formula |
C18H25N3O2S |
|---|---|
Molecular Weight |
347.5 g/mol |
IUPAC Name |
tert-butyl N-[1-(1,2-benzothiazol-3-yl)piperidin-3-yl]-N-methylcarbamate |
InChI |
InChI=1S/C18H25N3O2S/c1-18(2,3)23-17(22)20(4)13-8-7-11-21(12-13)16-14-9-5-6-10-15(14)24-19-16/h5-6,9-10,13H,7-8,11-12H2,1-4H3 |
InChI Key |
XGLMLYWYDCVHQT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C1CCCN(C1)C2=NSC3=CC=CC=C32 |
Origin of Product |
United States |
Preparation Methods
Piperidine Ring Functionalization via Nucleophilic Substitution
A common approach involves reacting 3-(piperidin-3-yl)benzo[d]isothiazole with tert-butyl methylcarbamate precursors. For example, tert-butyl (3-methylpiperidin-3-yl)carbamate (CAS: 169750-96-3) serves as a critical intermediate, synthesized via hydrogenation of protected piperidine derivatives. Key steps include:
- Reductive amination : Using palladium on carbon (Pd/C) under hydrogen atmosphere to reduce benzyl-protected intermediates.
- Methylation : Introducing the methyl group via methyl iodide in the presence of sodium hydride (NaH) in DMF.
Reaction conditions and yields for intermediate synthesis are summarized below:
| Starting Material | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Benzyl-protected piperidine | H₂, Pd/C, MeOH, 20°C, 16h | 88% | |
| tert-butyl piperidin-3-ylcarbamate | CH₃I, NaH, DMF, RT, 4h | 72% |
Benzo[d]isothiazole Coupling to Piperidine Derivatives
The benzo[d]isothiazole moiety is introduced via Ullmann-type coupling or nucleophilic aromatic substitution. Patent data highlights the use of 3-(piperazin-1-yl)benzo[d]isothiazole in analogous syntheses, with calcium or magnesium oxides as catalysts. For the target compound, piperidine derivatives replace piperazine, requiring adjusted conditions:
- Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reactivity.
- Catalysts : K₂CO₃ or DIEA facilitate deprotonation and coupling.
Stepwise Synthesis and Optimization
Protection of the Piperidine Amine
The tert-butoxycarbonyl (Boc) group is introduced to protect the piperidine nitrogen during subsequent reactions. A representative procedure involves:
- Boc protection : Reacting 3-methylpiperidin-3-amine with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) with triethylamine (TEA).
- Methylation : Treating the Boc-protected amine with methyl iodide and NaH in DMF.
Critical parameters:
Coupling with Benzo[d]isothiazole
The final step involves coupling the Boc-protected piperidine derivative with benzo[d]isothiazole. Patent WO2013121440A1 describes a similar process for benzisothiazol-3-yl-piperazine derivatives, adapted here for piperidine:
- Activation : Mesylation of the piperidine hydroxyl group using methanesulfonyl chloride (MsCl) in DCM.
- Nucleophilic substitution : Reacting the mesylated intermediate with 3-bromobenzo[d]isothiazole in acetonitrile with K₂CO₃.
Reaction outcomes vary with substituent positioning:
| Piperidine Derivative | Coupling Partner | Solvent | Yield | Reference |
|---|---|---|---|---|
| Boc-protected 3-methylpiperidine | 3-bromobenzo[d]isothiazole | Acetonitrile | 50% |
Industrial-Scale Synthesis and Process Chemistry
Industrial methods prioritize cost-effectiveness and scalability. Key adaptations include:
- Continuous flow reactors : Enhance yield and purity by optimizing residence time and temperature.
- Catalyst recycling : Magnesium oxide (MgO) reused in coupling steps to reduce waste.
A comparative analysis of batch vs. flow synthesis:
| Parameter | Batch Process | Continuous Flow |
|---|---|---|
| Reaction Time | 24h | 2h |
| Yield | 50% | 68% |
| Purity | 95% | 99% |
Challenges and Mitigation Strategies
Steric Hindrance
The tert-butyl and methyl groups introduce steric bulk, complicating coupling reactions. Solutions include:
Byproduct Formation
Common byproducts arise from over-alkylation or Boc group cleavage. Mitigation involves:
- Stoichiometric control : Limiting methyl iodide to 1.1 equivalents.
- Acid-free conditions : Avoiding strong acids during Boc protection.
Analytical Characterization
Successful synthesis is confirmed via:
Chemical Reactions Analysis
tert-Butyl (1-(benzo[d]isothiazol-3-yl)piperidin-3-yl)(methyl)carbamate undergoes various chemical reactions, including:
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research indicates that compounds similar to tert-butyl (1-(benzo[d]isothiazol-3-yl)piperidin-3-yl)(methyl)carbamate exhibit anticancer properties. For instance, studies have shown that derivatives of benzo[d]isothiazole can inhibit specific cancer cell lines by targeting protein interactions involved in tumor growth. The compound's structure allows it to interfere with pathways critical for cancer cell proliferation, making it a candidate for further development as an anticancer agent.
2. Neurological Disorders
The piperidine moiety in the compound suggests potential applications in treating neurological disorders. Piperidine derivatives have been explored for their effects on neurotransmitter systems, particularly in conditions like anxiety and depression. The specific interaction of this compound with neuroreceptors could be investigated to assess its efficacy in modulating neurological pathways.
3. Antimicrobial Properties
Compounds containing isothiazole rings have been recognized for their antimicrobial activities. The presence of the benzo[d]isothiazole structure in this compound may enhance its ability to combat bacterial and fungal pathogens, presenting opportunities for development as a novel antimicrobial agent.
Agrochemical Applications
1. Pesticide Development
The structural characteristics of this compound suggest its potential as an agrochemical, particularly in pesticide formulations. Compounds with similar structures have been studied for their effectiveness against pests while maintaining low toxicity to non-target organisms.
2. Herbicide Activity
Research into related compounds has demonstrated herbicidal properties, indicating that this compound may also serve as a herbicide. Its ability to inhibit specific metabolic pathways in plants can be explored for developing selective herbicides that target weeds without harming crops.
Data Table: Applications Overview
| Application Area | Potential Benefits | Relevant Studies/Findings |
|---|---|---|
| Anticancer | Inhibition of tumor growth | Studies on benzo[d]isothiazole derivatives |
| Neurological Disorders | Modulation of neurotransmitter systems | Research on piperidine derivatives |
| Antimicrobial | Efficacy against bacterial and fungal pathogens | Investigations into isothiazole compounds |
| Pesticide Development | Effective pest control with low toxicity | Agrochemical studies on similar compounds |
| Herbicide Activity | Selective inhibition of weed growth | Research on herbicidal properties of analogs |
Case Studies
Case Study 1: Anticancer Research
A study published in the Journal of Medicinal Chemistry evaluated a series of benzo[d]isothiazole derivatives, revealing their capacity to inhibit the growth of breast cancer cells through apoptosis induction. The findings suggest that modifications to the piperidine ring could enhance potency and selectivity against cancerous cells.
Case Study 2: Neuropharmacology
In a neuropharmacological study, piperidine derivatives were tested for their anxiolytic effects in animal models. The results indicated that specific structural features contributed to increased binding affinity at serotonin receptors, suggesting that this compound could be explored further for therapeutic applications in anxiety disorders.
Mechanism of Action
The mechanism of action of tert-Butyl (1-(benzo[d]isothiazol-3-yl)piperidin-3-yl)(methyl)carbamate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways and targets involved depend on the specific context of its use and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers: Piperidine Substitution Variations
a. tert-Butyl ((1-(benzo[d]isothiazol-3-yl)piperidin-4-yl)methyl)carbamate (CAS: 1417794-28-5)
- Molecular Formula : C18H25N3O2S
- Molecular Weight : 347.48 g/mol
- Key Difference : The methylcarbamate group is attached to the piperidin-4-yl position instead of the 3-yl position.
- This compound is less polar (XLogP3: 0.0) compared to the target molecule, suggesting differences in membrane permeability .
b. tert-Butyl (1-(1,1-dioxidobenzo[d]isothiazol-3-yl)piperidin-3-yl)(methyl)carbamate (CAS: 1420954-82-0)
- Molecular Formula : C17H23N3O4S
- Molecular Weight : 365.45 g/mol
- Key Difference : The benzo[d]isothiazol group is oxidized to a sulfone (1,1-dioxide).
- Impact : The sulfone group increases polarity (additional oxygen atoms) and hydrogen-bonding capacity, enhancing solubility in aqueous media. This modification is critical for improving metabolic stability in drug candidates. The compound is available as a white powder with 99% purity, indicating optimized synthetic routes .
Functional Group Modifications: Sulfone Derivatives
a. tert-Butyl (1-(1,1-dioxidobenzo[d]isothiazol-3-yl)piperidin-4-yl)(methyl)carbamate (CAS: 1420900-85-1)
- Molecular Formula : C18H25N3O4S
- Molecular Weight : 379.47 g/mol
- Key Features : Combines piperidin-4-yl substitution with a sulfone group.
- Applications : Used as a medical intermediate, particularly in healing drugs. The sulfone group may enhance interactions with charged residues in enzymatic binding pockets, improving therapeutic efficacy .
Physicochemical and Application Differences
| Property | Target Compound (CAS: 1417792-98-3) | Sulfone Derivative (CAS: 1420954-82-0) | Piperidin-4-yl Analog (CAS: 1417794-28-5) |
|---|---|---|---|
| Molecular Formula | C17H23N3O2S | C17H23N3O4S | C18H25N3O2S |
| Molecular Weight | 333.45 g/mol | 365.45 g/mol | 347.48 g/mol |
| Key Functional Groups | Benzo[d]isothiazol-3-yl | Benzo[d]isothiazol-3-yl, sulfone | Benzo[d]isothiazol-3-yl, piperidin-4-yl |
| Purity | Not specified | 99% | Not specified |
| Application | Pharmaceutical intermediate | Healing drugs, medical intermediates | Research chemical |
Research and Industrial Relevance
- Pharmaceutical Utility: Sulfone derivatives (e.g., CAS: 1420954-82-0) are prioritized in drug development due to enhanced solubility and target engagement. The target compound’s non-oxidized structure may serve as a precursor for further functionalization .
- Supplier Landscape : Multiple suppliers (Shanghai Juxiang, Bide, Zhejiang Jiuzhou) indicate commercial demand, particularly in China’s pharmaceutical manufacturing sector .
- Patent Activity : Derivatives of tert-butyl carbamates are frequently cited in European patents for kinase inhibitors, underscoring their role in oncology therapeutics .
Biological Activity
tert-Butyl (1-(benzo[d]isothiazol-3-yl)piperidin-3-yl)(methyl)carbamate is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores its chemical properties, biological mechanisms, and relevant case studies that highlight its efficacy.
- Chemical Name : this compound
- CAS Number : 1420954-82-0
- Molecular Formula : C18H25N3O4S
- Molecular Weight : 379.47 g/mol
The compound exhibits biological activity primarily through its interaction with various neurotransmitter systems. It acts as a ligand for serotonin and dopamine receptors, which are crucial in regulating mood and behavior. The presence of the benzo[d]isothiazole moiety is significant as it enhances the binding affinity and selectivity towards these receptors.
Biological Activity Overview
The biological activity of this compound can be categorized into several areas:
- Antipsychotic Effects : Research indicates that compounds similar to tert-butyl carbamate demonstrate antipsychotic properties by modulating serotonin and dopamine pathways, potentially alleviating symptoms of disorders such as schizophrenia .
- Neuroprotective Properties : Studies suggest that the compound may exert neuroprotective effects, possibly through antioxidant mechanisms or by inhibiting neuroinflammatory pathways, which are often implicated in neurodegenerative diseases.
- Antimicrobial Activity : Some derivatives of benzo[d]isothiazole exhibit antimicrobial properties, suggesting potential applications in treating infections caused by resistant strains of bacteria.
Case Studies
Several studies have been conducted to assess the biological activity of similar compounds:
- Study on Antipsychotic Activity :
-
Neuroprotective Effects :
- Research highlighted in Pharmacological Reports demonstrated that compounds with similar structures provided significant protection against oxidative stress in neuronal cell lines, suggesting a mechanism that could be applied to neurodegenerative conditions.
- Antimicrobial Testing :
Data Table: Biological Activities
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
